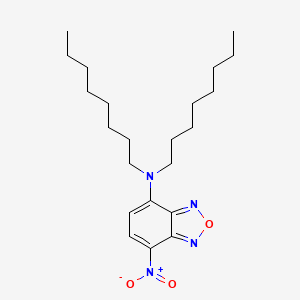

N,N-Dioctyl-7-nitro-2,1,3-benzoxadiazole-4-amine

Description

Properties

IUPAC Name |

4-nitro-N,N-dioctyl-2,1,3-benzoxadiazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N4O3/c1-3-5-7-9-11-13-17-25(18-14-12-10-8-6-4-2)19-15-16-20(26(27)28)22-21(19)23-29-24-22/h15-16H,3-14,17-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNCAHZMWMIGFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)C1=CC=C(C2=NON=C12)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

The target compound is synthesized through the reaction of 4-fluoro-7-nitrobenzoxadiazole with dioctylamine under SNAr conditions. Key parameters include:

-

Solvent : Dimethylformamide (DMF) is preferred for its ability to dissolve both lipophilic amines and polar NBD intermediates.

-

Base : Triethylamine (3–5 equiv) neutralizes HF byproducts and deprotonates the amine, enhancing nucleophilicity.

-

Stoichiometry : A 1.1:1 molar ratio of dioctylamine to NBD-F ensures minimal residual starting material while avoiding side reactions.

Typical Procedure :

-

Combine NBD-F (1.0 equiv), dioctylamine (1.1 equiv), and triethylamine (3.0 equiv) in anhydrous DMF (0.6 M).

-

Stir at 23°C under argon for 18–24 hours.

-

Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate 4:1).

Comparative Analysis of NBD-F vs. NBD-Cl

Replacing NBD-F with NBD-Cl under identical conditions reduces the yield to 35–40%, accompanied by increased hydrolysis byproducts. The electronegativity of fluorine enhances the partial positive charge at position 4, accelerating the SNAr process. This aligns with broader trends in aromatic substitution, where aryl fluorides outperform chlorides in reactions with weakly nucleophilic amines.

Characterization and Spectral Data

Structural Confirmation

-

Molecular Formula : CHNO (MW: 423.57 g/mol).

-

H NMR (400 MHz, CDCl): δ 8.50 (d, J=8.8 Hz, 1H, H-5), 6.90 (d, J=8.8 Hz, 1H, H-6), 3.45 (t, J=7.2 Hz, 4H, NCH), 1.60–1.25 (m, 24H, CH), 0.88 (t, J=6.8 Hz, 6H, CH).

-

C NMR (100 MHz, CDCl): δ 155.2 (C-7), 148.1 (C-4), 144.5 (C-2), 130.8 (C-5), 118.9 (C-6), 115.3 (C-3), 49.7 (NCH), 31.8–22.6 (CH), 14.1 (CH).

Purity and Stability

-

HPLC : >98% purity (C18 column, acetonitrile/water 80:20, 1 mL/min).

-

Stability : Stable at −20°C for >6 months; susceptible to photodegradation under UV light.

Mechanistic Insights and Side Reactions

SNAr Pathway

The reaction proceeds through a two-step mechanism:

Competing Hydrolysis

In the presence of moisture, NBD-F undergoes hydrolysis to 7-nitro-4-hydroxybenzoxadiazole , detectable by HPLC. Anhydrous conditions and argon atmosphere suppress this side reaction.

Applications and Comparative Derivatives

Scientific Research Applications

Fluorescent Labeling and Detection

One of the primary applications of N,N-Dioctyl-7-nitro-2,1,3-benzoxadiazole-4-amine is as a fluorescent labeling agent. Its strong fluorescence properties make it suitable for various detection methods in biochemistry.

Case Study: Fluorescent Tagging of Amines

- Researchers have utilized this compound for the derivatization of amines and amino acids. The resulting fluorescent derivatives significantly enhance detection sensitivity in high-performance liquid chromatography (HPLC) analyses. This method has been standardized for the analysis of low-level amines in biological samples .

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a derivatization reagent that improves the chromatographic separation and detection of various compounds.

Table 1: Analytical Methods Utilizing this compound

This compound derivatives have shown potential biological activities, including antimicrobial and anti-inflammatory effects.

Case Study: Antimicrobial Activity

- Studies indicate that certain derivatives exhibit significant antimicrobial properties against various pathogens. For instance, some benzoxadiazole derivatives have been reported to possess antifungal and antitubercular activities .

Development of Fluorescent Nanoparticles

The compound has also been explored in the design of fluorescent nanoparticles, which are used in imaging and sensing applications.

Research Findings:

- The synthesis of new polyamines tagged with this compound has been reported to enhance the staining of siliceous structures in biological samples such as diatoms and sponges . This application highlights its utility in environmental monitoring and biological research.

Challenges and Considerations

While the applications are promising, there are challenges associated with using this compound:

Mechanism of Action

The mechanism of action of N,N-Dioctyl-7-nitro-2,1,3-benzoxadiazole-4-amine involves its interaction with specific molecular targets:

Fluorescence: The compound exhibits strong fluorescence due to the presence of the nitrobenzoxadiazole moiety, which can be excited by light and emit fluorescence.

Binding: It can bind to various biomolecules, including proteins and nucleic acids, facilitating its use in bioimaging and as a probe.

Pathways: The compound may interact with cellular pathways involved in oxidative stress and apoptosis, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The benzoxadiazole core is modular, with substituents at the 4- and 7-positions dictating physicochemical and functional properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

Key Observations :

- Lipophilicity : N,N-Dioctyl derivatives exhibit significantly higher hydrophobicity (due to octyl chains) compared to methyl or aromatic substituents, making them ideal for lipid-phase applications .

- Electron-Withdrawing Effects : The nitro group at position 7 stabilizes the excited state in all analogs, enhancing fluorescence quantum yield .

- Functional Groups : Compounds with disulfide (e.g., pyridinyldithioethyl) or methoxy groups enable site-specific conjugation or polarity tuning .

NBD-Cl and NBD-F (Notable Derivatives) :

Their reactivity with primary amines contrasts with the stability of N,N-dialkylated derivatives like the dioctyl compound, which are less reactive but more photostable .

Benzyl and Methoxyphenyl Derivatives :

N-Benzyl and N-(2-methoxyphenyl) analogs are utilized in fluorescent labeling of biomolecules. For example, N-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine has been characterized via high-resolution mass spectrometry (Q Exactive Orbitrap) and demonstrates strong fluorescence in polar solvents .

Redox-Sensitive Probes :

The pyridinyldithioethyl derivative (CAS 58210-58-5) contains a disulfide bond, enabling its use in redox-responsive systems. This contrasts with the dioctyl compound, which lacks such dynamic functionality .

Photophysical and Stability Data

Limited photophysical data are available for the dioctyl derivative. However, related compounds exhibit:

Biological Activity

N,N-Dioctyl-7-nitro-2,1,3-benzoxadiazole-4-amine (often referred to as NBD-OCT) is a compound belonging to the class of 7-nitrobenzoxadiazole derivatives. These compounds are known for their significant biological activities, particularly in fluorescence applications and as potential therapeutic agents. This article reviews the biological activity of NBD-OCT, including its mechanisms of action, applications in biological systems, and relevant case studies.

- Molecular Formula : C26H24N8O

- Molecular Weight : 496.52 g/mol

- CAS Number : 1111625-98-9

- Structure : The compound features a benzoxadiazole core that is known for its fluorescent properties, making it suitable for various analytical applications.

NBD-OCT exhibits biological activity primarily through its interactions with biological molecules and cellular systems. Key mechanisms include:

- Fluorescence Properties : NBD compounds are widely used as fluorescent probes due to their ability to emit light upon excitation. This property is leveraged in various biological assays to track cellular processes and molecular interactions.

- Inhibition of Enzymatic Activity : Some studies suggest that NBD derivatives can inhibit specific enzymes, such as glutathione S-transferases (GSTs). For instance, derivatives like NBDHEX have shown potential in triggering apoptosis in tumor cells by disrupting GST complexes .

- Metal Ion Detection : NBD-OCT has been reported to selectively bind zinc ions (Zn²⁺), which is crucial for various biological functions. This property allows for the monitoring of zinc levels in biological samples .

Applications in Biological Systems

NBD-OCT's versatile nature enables its application across multiple fields:

- Analytical Chemistry : Used as a labeling reagent in high-performance liquid chromatography (HPLC) for the detection of amines and amino acids .

- Cellular Imaging : Its fluorescent properties make it suitable for visualizing cellular components and processes, particularly in live-cell imaging.

- Drug Development : The compound's ability to interact with cellular targets positions it as a candidate for developing new therapeutic agents.

Case Studies and Research Findings

Several studies have highlighted the biological activity of NBD-OCT and its derivatives:

- Fluorescent Labeling Techniques :

- Apoptosis Induction in Cancer Cells :

- Zinc Ion Sensitivity :

Comparative Data Table

| Property/Study | Finding/Detail |

|---|---|

| Molecular Weight | 496.52 g/mol |

| Fluorescence Detection Range | Excitation at 460 nm; Emission at 535 nm |

| Apoptosis Induction | Triggered via GST inhibition |

| Zinc Ion Detection | Sensitive from 1–10 μM |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N,N-Dioctyl-7-nitro-2,1,3-benzoxadiazole-4-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of nitrobenzoxadiazole derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 4-R-amino-7-nitro-2,1,3-benzoxadiazoles are synthesized by reacting nitro-substituted benzoxadiazole precursors with alkylamines under controlled temperatures (60–80°C) and inert atmospheres . Solvent choice (e.g., dichloromethane or acetonitrile) and stoichiometric ratios of reagents significantly affect purity. Acid scavengers (e.g., dimethylamine hydrochloride) may enhance yield by neutralizing byproducts .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy to verify alkyl chain attachment and nitro-group positioning. Comparative analysis with reference data from databases like NIST Chemistry WebBook ensures accuracy . Fluorescence spectroscopy can also confirm functional group activity, as nitrobenzoxadiazole derivatives exhibit characteristic emission profiles .

Q. What are the primary stability considerations for this compound under laboratory storage conditions?

- Methodological Answer : Stability tests should assess photodegradation (via UV-Vis spectroscopy) and thermal decomposition (via thermogravimetric analysis). Nitrobenzoxadiazoles are often light-sensitive; store in amber vials at –20°C under inert gas (e.g., argon). Monitor hydrolysis susceptibility by HPLC, especially in aqueous solutions, as nitro groups may react with moisture .

Advanced Research Questions

Q. How can researchers optimize fluorescence quantum yield in this compound for bioimaging applications?

- Methodological Answer : Conduct solvatochromic studies to evaluate solvent polarity effects on emission intensity. Introduce electron-donating/withdrawing groups to the benzoxadiazole core to modulate electronic transitions. Compare with structurally similar compounds (e.g., 4-Fluoro-N-methyl-1,3-benzoxazol-2-amine) to identify design rules for enhanced quantum yield . Use time-resolved fluorescence to measure excited-state lifetimes and identify non-radiative decay pathways .

Q. What experimental designs are suitable for investigating the compound’s interactions with lipid bilayers or protein targets?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For membrane studies, use Langmuir-Blodgett troughs to model lipid monolayers and monitor insertion kinetics via fluorescence anisotropy. Pair with molecular dynamics simulations to predict binding sites and validate experimentally .

Q. How should researchers address contradictory data in solvent-dependent reactivity studies?

- Methodological Answer : Apply factorial design to isolate variables (e.g., solvent polarity, temperature, catalyst presence). Use statistical tools like ANOVA to identify significant interactions. Cross-reference results with computational chemistry (e.g., DFT calculations) to resolve discrepancies between empirical observations and theoretical predictions . Document solvent purity and degassing protocols to minimize artifacts .

Methodological Frameworks

Q. What theoretical frameworks guide the study of nitrobenzoxadiazole derivatives in supramolecular chemistry?

- Methodological Answer : Link research to molecular orbital theory to explain charge-transfer interactions or host-guest chemistry principles for encapsulation studies. For nanoparticle design, use colloidal stability models to predict aggregation behavior in biological media .

Q. How can researchers integrate spectroscopic data with computational models for structure-activity relationships (SAR)?

- Methodological Answer : Combine experimental NMR/UV-Vis data with density functional theory (DFT) -optimized geometries to correlate spectral features with electronic properties. Validate models using leave-one-out cross-validation (LOOCV) to ensure predictive accuracy for novel derivatives .

Critical Considerations

- Safety : Nitro compounds are potentially explosive under high heat or friction. Follow protocols in safety data sheets (SDS) for handling and disposal .

- Ethical Data Use : When linking experimental data to public databases (e.g., NIST), ensure compliance with subscription terms and ethical guidelines for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.